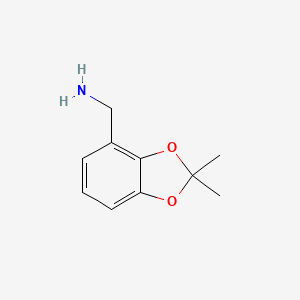
4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with acetone in the presence of an acid catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the benzodioxole is reacted with formaldehyde and a primary amine under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole undergoes several types of chemical reactions:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
科学的研究の応用
4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The benzodioxole ring can also participate in π-π interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole is unique due to its specific structural features, such as the benzodioxole ring and the aminomethyl group
生物活性
4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and biochemistry.
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound features a benzodioxole core, which is known for its versatility in drug development due to its ability to interact with various biological targets.
Enzyme Inhibition
Research indicates that compounds derived from benzodioxole structures can act as inhibitors of various enzymes. For instance, derivatives have been shown to inhibit mono-oxygenase enzymes, which play critical roles in drug metabolism and synthesis of bioactive compounds . This inhibition can lead to significant pharmacological effects, including the modulation of metabolic pathways.
Antiviral Activity
Recent studies have highlighted the antiviral properties of 4-(aminomethyl)-benzamide derivatives against viruses such as Ebola and Marburg. These compounds exhibit potent inhibitory activity against viral entry into host cells, with effective concentrations (EC50) reported below 10 µM . The structure-activity relationship (SAR) studies indicate that modifications to the benzamide moiety can enhance antiviral potency and selectivity.
Antidiabetic Potential
In a study investigating the antidiabetic properties of benzodioxol derivatives, it was found that certain compounds significantly reduced blood glucose levels in diabetic mice. The mechanism involves inhibition of alpha-amylase, an enzyme crucial for carbohydrate digestion . This suggests that this compound could be explored as a potential therapeutic agent for managing diabetes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : By binding to active sites on enzymes such as alpha-amylase or mono-oxygenases, the compound can modulate their activity.
- Viral Entry Inhibition : The compound's ability to interfere with viral entry mechanisms suggests it may disrupt the fusion process required for viral infection.
Case Studies
Safety and Toxicology
While exploring the biological activities of this compound, safety assessments are crucial. The compound has been classified as a skin irritant and may cause respiratory irritation upon exposure. Therefore, handling precautions must be observed during laboratory investigations.
特性
IUPAC Name |
(2,2-dimethyl-1,3-benzodioxol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5H,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATKYOSGPYTATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














